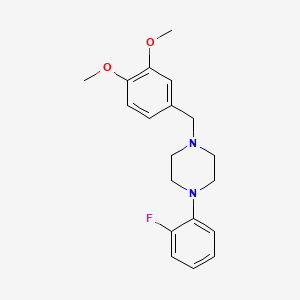
5,7-dimethoxy-3,4-dimethyl-2H-chromen-2-one
Descripción general
Descripción
5,7-dimethoxy-3,4-dimethyl-2H-chromen-2-one, also known as DDC, is a naturally occurring coumarin derivative. It is found in various plants, such as the roots of Angelica keiskei and the bark of Cinnamomum cassia. DDC has gained attention in recent years due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Cancer Research
5,7-dimethoxy-3,4-dimethyl-2H-chromen-2-one and its analogs have been explored for their potential in cancer therapy. One study highlights a novel small molecule HIF-1 pathway inhibitor, a derivative of 2H-chromen, which shows promise in antagonizing tumor growth in animal models of cancer. This research emphasizes the need for further chemical modifications to improve pharmacological properties for cancer treatment (Mun et al., 2012).
Synthesis and Characterization Studies
Extensive work has been done in synthesizing and characterizing various derivatives of 2H-chromen-2-one. For instance, a study focused on the effect of chalcogen substitution on the structure and spectroscopy of 4,7-dimethyl-2H-chromen-2-one/thione analogues, exploring their crystal structure and spectroscopic properties (Delgado Espinosa et al., 2017). Another research effort synthesized coumarin derivatives containing pyrazole and indenone rings as potent antioxidant and antihyperglycemic agents, highlighting the diverse applications of these compounds (Kenchappa et al., 2017).
Antioxidant and Antihyperglycemic Properties
The antioxidant and antihyperglycemic properties of derivatives of 2H-chromen-2-one have been a subject of interest. Research has shown that certain synthesized compounds exhibit significant DPPH radical scavenging activity and ferrous ion chelating ability, demonstrating their potential as antioxidants and antihyperglycemic agents (Kenchappa et al., 2017).
Preparation Methods
Various preparation methods have been explored for derivatives of 2H-chromen-2-one. A study presents a protocol for synthesizing 2-amino-5,7-dimethoxy-4-aryl/alkyl-4H-chromene-3-carbonitriles using a glass–ceramic system, demonstrating an efficient and environmentally benign approach (Jabbarzare & Ghashang, 2015).
Propiedades
IUPAC Name |
5,7-dimethoxy-3,4-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-7-8(2)13(14)17-11-6-9(15-3)5-10(16-4)12(7)11/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEWKPDYKKXOIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5741925.png)
![N-2-adamantyl-3-[(2,4-dihydroxybenzoyl)hydrazono]butanamide](/img/structure/B5741938.png)

![1-[(2-tert-butylphenoxy)acetyl]pyrrolidine](/img/structure/B5741947.png)
![2-[(4-methoxybenzyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5741948.png)

![2-[(2,2-dimethylpropanoyl)amino]-5-iodobenzoic acid](/img/structure/B5741963.png)




![5,5-dimethyl-3-[2-(5-methyl-2-nitrophenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5741995.png)
